

# Pyrrolidine-2-thione: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Pyrrolidine-2-thione*

Cat. No.: *B1333366*

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For Researchers, Scientists, and Drug Development Professionals

## Core Compound Identification

- CAS Number: 2295-35-4[1]
- IUPAC Name: **pyrrolidine-2-thione**[1]

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Pyrrolidine-2-thione**.

Property	Value	Source
Molecular Formula	C4H7NS	[1]
Molar Mass	101.17 g/mol	[1]
Density	1.14 g/cm <sup>3</sup>	[2]
Melting Point	110-112 °C	[2]
Boiling Point	144.7 ± 23.0 °C (Predicted)	
Vapor Pressure	5.03 mmHg at 25°C	
Solubility	No data available	[2]
LogP	0.3398	[3]

## Spectral Data

- <sup>13</sup>C NMR: Spectral data available.[1]
- Mass Spectrometry: GC-MS data available, with a top peak at m/z 101.[1]
- Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available.[1][4]

## Experimental Protocols

### Synthesis of Pyrrolidine-2-thione from 2-Pyrrolidinone

This protocol describes a common method for the synthesis of **Pyrrolidine-2-thione** via the thionation of 2-pyrrolidinone using Lawesson's reagent.

Materials:

- 2-Pyrrolidinone
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous Toluene
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution (saturated)

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

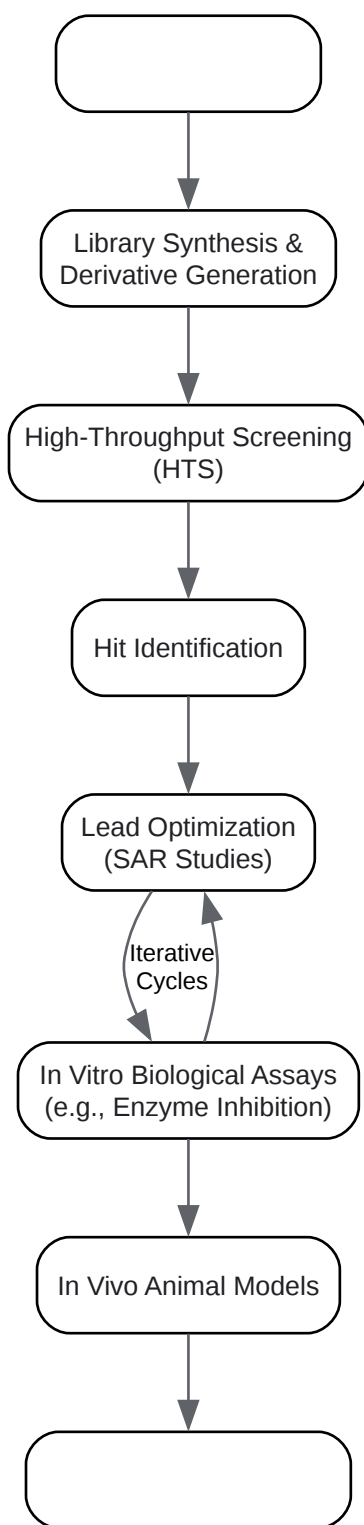
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-pyrrolidinone (1 equivalent) in anhydrous toluene.
- **Addition of Lawesson's Reagent:** To the stirred solution, add Lawesson's reagent (0.5 equivalents).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
  - Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure **Pyrrolidine-2-thione**.

## Mandatory Visualizations

### Proposed Drug Discovery and Development Workflow

The following diagram illustrates a generalized workflow for the utilization of **Pyrrolidine-2-thione** as a scaffold in the design and development of novel therapeutic agents. This process highlights the iterative nature of drug discovery, from initial lead identification through to preclinical studies.

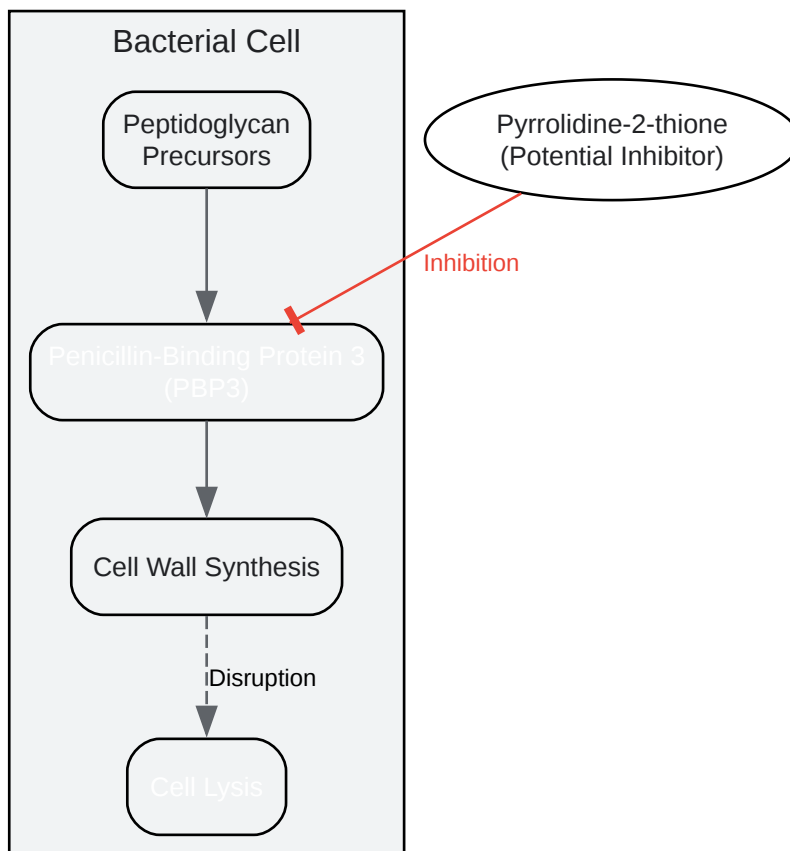


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Caption: Drug Discovery Workflow Utilizing **Pyrrolidine-2-thione**.

## Potential Signaling Pathway Inhibition

While specific signaling pathways for **Pyrrolidine-2-thione** are not extensively documented, its structural analogs, such as pyrrolidine-2,3-diones, have been shown to inhibit bacterial enzymes like Penicillin-Binding Protein 3 (PBP3) in *Pseudomonas aeruginosa*.<sup>[5]</sup> The following diagram conceptualizes a potential inhibitory mechanism of action inspired by these findings.



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## References

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